Epithienamycin A
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Overview
Description
Epithienamycin A is a member of carbapenems.
Scientific Research Applications
Catalytic Asymmetric Synthesis
Efficient syntheses of Epithienamycin A and its derivatives, like N-acetyl thienamycin, are critical in the pharmaceutical field for the development of carbapenem antibiotics. These syntheses involve catalytic asymmetric reactions to establish multiple stereocenters in a single step, crucial for creating a variety of carbapenem antibiotics with specific stereochemical configurations. This method serves as a template for synthesizing cis or trans carbapenems independently controlling the stereocenter at C-8, which is vital for their antibacterial activity and pharmacokinetic properties (Bodner, Phelan, & Townsend, 2009).
Role in Antiepileptogenic Treatments
While not directly related to this compound, research into a broad range of potential therapies for preventing epilepsy development, including those targeting the mammalian target of rapamycin (mTOR) pathway, sheds light on the complex interplay between various molecular targets in disease modification. This research underscores the importance of exploring diverse biochemical pathways, which may include those affected by this compound or its derivatives, in developing antiepileptogenic treatments (Kaminski, Rogawski, & Klitgaard, 2014).
Enhancing CAR-T Cell Efficacy
In cancer research, particularly in the study of acute myeloid leukemia (AML), modulating signaling pathways such as mTORC1 and mTORC2 has shown promise in enhancing the efficacy of Chimeric antigen receptor (CAR) T-cell therapies. This compound, through its potential effects on these pathways, could play a role in improving CAR-T cell infiltration and the elimination of AML cells in bone marrow, thereby enhancing the therapeutic outcomes of CAR-T treatments (Nian et al., 2021).
Implications in PKD Progression
The study of rapamycin, a compound related to the pharmacological pathways influenced by this compound, in polycystic kidney disease (PKD) models highlights the potential of targeting proliferative pathways in treating cystic diseases. By inhibiting mTOR signaling, rapamycin significantly reduced kidney enlargement and cystogenesis, suggesting that similar compounds like this compound could have therapeutic applications in diseases characterized by abnormal cell proliferation (Tao et al., 2004).
Properties
Molecular Formula |
C13H18N2O5S |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
(5R,6R)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10-/m0/s1 |
InChI Key |
VUDXUIMGYZQRKK-IONOHQLYSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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